molecular formula C14H11NO4 B12998726 3-(Methoxycarbonyl)-6-phenylpicolinic acid

3-(Methoxycarbonyl)-6-phenylpicolinic acid

Cat. No.: B12998726
M. Wt: 257.24 g/mol
InChI Key: NJHULSYWQYFCDN-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-6-phenylpicolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a methoxycarbonyl group and a phenyl group attached to the picolinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-6-phenylpicolinic acid typically involves the esterification of picolinic acid derivatives. One common method is the reaction of 6-phenylpicolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methoxycarbonyl ester. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-6-phenylpicolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring and the ester group can participate in substitution reactions, such as nucleophilic aromatic substitution or ester hydrolysis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) for hydrolysis or halogenating agents for aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds or hydrolyzed products.

Scientific Research Applications

3-(Methoxycarbonyl)-6-phenylpicolinic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-6-phenylpicolinic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxycarbonyl)-4-phenylpicolinic acid
  • 3-(Methoxycarbonyl)-5-phenylpicolinic acid
  • 3-(Methoxycarbonyl)-6-methylpicolinic acid

Uniqueness

3-(Methoxycarbonyl)-6-phenylpicolinic acid is unique due to its specific substitution pattern on the picolinic acid core. The presence of the methoxycarbonyl group and the phenyl group at the 3 and 6 positions, respectively, imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

3-methoxycarbonyl-6-phenylpyridine-2-carboxylic acid

InChI

InChI=1S/C14H11NO4/c1-19-14(18)10-7-8-11(15-12(10)13(16)17)9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17)

InChI Key

NJHULSYWQYFCDN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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